molecular formula C12H13Br B13923631 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene

Cat. No.: B13923631
M. Wt: 237.13 g/mol
InChI Key: LWXOZWRMPIIKGN-UHFFFAOYSA-N
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Description

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C12H13Br. It is a derivative of indene, featuring a bromine atom at the 7th position and a cyclopropyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene typically involves the bromination of 1-cyclopropyl-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H13Br/c13-11-3-1-2-9-6-7-10(12(9)11)8-4-5-8/h1-3,8,10H,4-7H2

InChI Key

LWXOZWRMPIIKGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC3=C2C(=CC=C3)Br

Origin of Product

United States

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